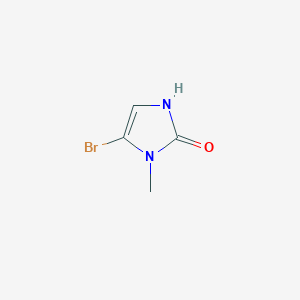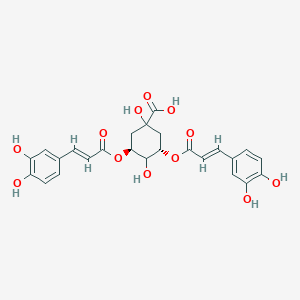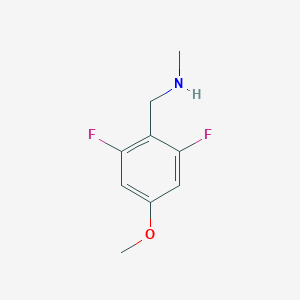
5-bromo-1-methyl-1H-imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-methyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound that contains a bromine atom, a methyl group, and an imidazole ring. Compounds with imidazole rings are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-imidazol-2(3H)-one typically involves the bromination of 1-methyl-1H-imidazol-2(3H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-1-methyl-1H-imidazol-2(3H)-one can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its imidazole ring, which is a common pharmacophore.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-1-methyl-1H-imidazol-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The bromine atom and the imidazole ring are key functional groups that contribute to its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-imidazol-2(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-1-methyl-1H-imidazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
5-bromo-1H-imidazol-2(3H)-one: Lacks the methyl group, which can influence its solubility and biological activity.
Uniqueness
5-bromo-1-methyl-1H-imidazol-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C4H5BrN2O |
|---|---|
Poids moléculaire |
177.00 g/mol |
Nom IUPAC |
4-bromo-3-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C4H5BrN2O/c1-7-3(5)2-6-4(7)8/h2H,1H3,(H,6,8) |
Clé InChI |
NUDQSJNKRMCBTH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CNC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)


![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)


![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)

![Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B13146048.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)

